1H-Imidazol-2-amine, N-[4-[(4-chlorophenyl)thio]phenyl]-4,5-dihydro-
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Overview
Description
1H-Imidazol-2-amine, N-[4-[(4-chlorophenyl)thio]phenyl]-4,5-dihydro- is a compound belonging to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a chlorophenylthio group attached to the phenyl ring, which is linked to the imidazole core. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1H-Imidazol-2-amine, N-[4-[(4-chlorophenyl)thio]phenyl]-4,5-dihydro- can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . Another approach involves the condensation of 1,2-diamino alkanes with alcohols, aldehydes, or carboxylic acids at high temperatures, using a dehydrogenating catalyst such as platinum on alumina .
Chemical Reactions Analysis
1H-Imidazol-2-amine, N-[4-[(4-chlorophenyl)thio]phenyl]-4,5-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenylthio group, using reagents like halogens or nucleophiles. .
Scientific Research Applications
1H-Imidazol-2-amine, N-[4-[(4-chlorophenyl)thio]phenyl]-4,5-dihydro- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1H-Imidazol-2-amine, N-[4-[(4-chlorophenyl)thio]phenyl]-4,5-dihydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, it can interact with microbial cell membranes, disrupting their integrity and resulting in antibacterial and antifungal activities .
Comparison with Similar Compounds
1H-Imidazol-2-amine, N-[4-[(4-chlorophenyl)thio]phenyl]-4,5-dihydro- can be compared with other similar compounds, such as:
4-Phenyl-1H-imidazole: This compound contains a phenyl group attached to the imidazole ring and exhibits similar biological activities.
Benzimidazole derivatives: These compounds have a fused benzene and imidazole ring structure and are known for their diverse pharmacological properties.
Thiazole derivatives: These compounds contain a sulfur atom in the heterocyclic ring and share some chemical and biological properties with imidazoles.
The uniqueness of 1H-Imidazol-2-amine, N-[4-[(4-chlorophenyl)thio]phenyl]-4,5-dihydro- lies in its specific substitution pattern and the presence of the chlorophenylthio group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
71576-74-4 |
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Molecular Formula |
C15H14ClN3S |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)sulfanylphenyl]-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C15H14ClN3S/c16-11-1-5-13(6-2-11)20-14-7-3-12(4-8-14)19-15-17-9-10-18-15/h1-8H,9-10H2,(H2,17,18,19) |
InChI Key |
XBWWFMWPJCKVEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NC2=CC=C(C=C2)SC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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